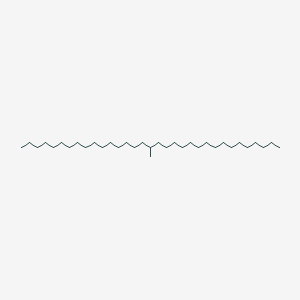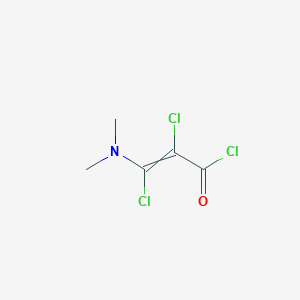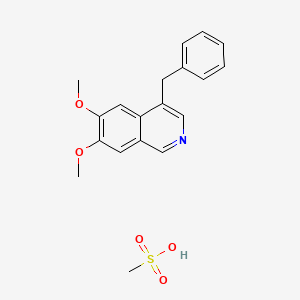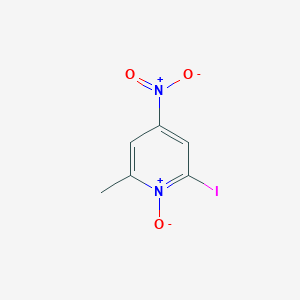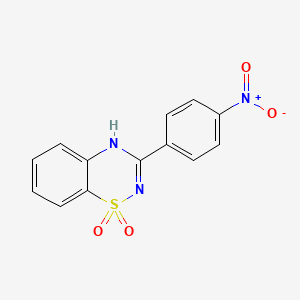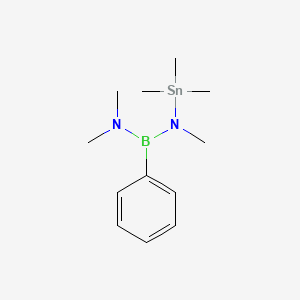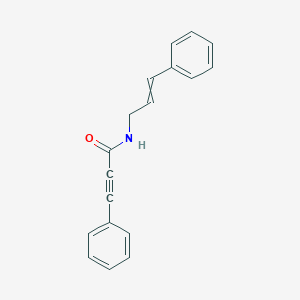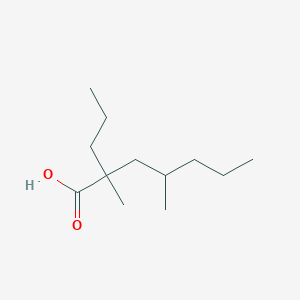
2,4-Dimethyl-2-propylheptanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4-Dimethyl-2-propylheptanoic acid is an organic compound with a branched structure It is a derivative of heptanoic acid, characterized by the presence of two methyl groups and a propyl group attached to the heptane chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-2-propylheptanoic acid can be achieved through several methods. One common approach involves the oxidation of 2-propylheptanol using a metal oxide catalyst under controlled heating and pressure conditions . The process includes acidification, dehydration, and rectification to yield the final product with high purity.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale oxidation processes. The use of environmentally friendly catalysts and efficient recovery systems ensures minimal waste and high yield. The compound can be produced in significant quantities to meet industrial demands .
Análisis De Reacciones Químicas
Types of Reactions
2,4-Dimethyl-2-propylheptanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The presence of methyl and propyl groups allows for substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Metal oxide catalysts, such as manganese dioxide, under elevated temperatures and pressures.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include various derivatives of heptanoic acid, such as alcohols, ketones, and substituted heptanoic acids .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-2-propylheptanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of environmentally friendly plasticizers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2,4-Dimethyl-2-propylheptanoic acid exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways are subjects of ongoing research, with studies focusing on its potential as a therapeutic agent .
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Dimethylvaleric acid
- Hexanoic acid
- 2-Propylheptanoic acid
- 4-Ene-valproic acid
Uniqueness
2,4-Dimethyl-2-propylheptanoic acid stands out due to its unique branched structure, which imparts distinct chemical properties.
Propiedades
Número CAS |
58064-16-7 |
|---|---|
Fórmula molecular |
C12H24O2 |
Peso molecular |
200.32 g/mol |
Nombre IUPAC |
2,4-dimethyl-2-propylheptanoic acid |
InChI |
InChI=1S/C12H24O2/c1-5-7-10(3)9-12(4,8-6-2)11(13)14/h10H,5-9H2,1-4H3,(H,13,14) |
Clave InChI |
AVHDXDFDDAGKAP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C)CC(C)(CCC)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


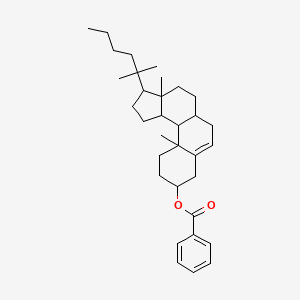
![1-[1-(2,4,6-Trimethylphenyl)hexan-2-yl]-1H-imidazole](/img/structure/B14617261.png)
